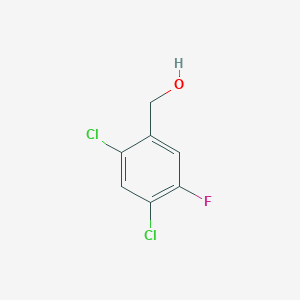

2,4-Dichloro-5-fluorobenzyl alcohol

Description

BenchChem offers high-quality 2,4-Dichloro-5-fluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-fluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichloro-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYAJRDFLAMNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378842 | |

| Record name | 2,4-Dichloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219765-56-7 | |

| Record name | 2,4-Dichloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 2,4-Dichlorobenzyl Alcohol

Introduction

2,4-Dichlorobenzyl alcohol is a chlorinated aromatic alcohol widely recognized for its antiseptic properties. It is a key active ingredient in various pharmaceutical formulations, particularly in throat lozenges for the relief of sore throats.[1][2][3] Its broad-spectrum antimicrobial activity against bacteria and certain viruses makes it a compound of interest for drug development professionals.[4] This guide provides an in-depth look at its chemical and physical properties, experimental protocols for its synthesis and analysis, and relevant safety information.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2,4-Dichlorobenzyl alcohol are summarized below. These properties are crucial for its handling, formulation, and quality control.

Identity and Structure

The molecular structure of 2,4-Dichlorobenzyl alcohol consists of a benzyl alcohol core with chlorine atoms substituted at the 2 and 4 positions of the benzene ring.[4]

Chemical Structure of 2,4-Dichlorobenzyl Alcohol

Physicochemical Data

A compilation of the key physicochemical properties of 2,4-Dichlorobenzyl alcohol is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆Cl₂O | [4][5] |

| Molecular Weight | 177.03 g/mol | [2][4][5] |

| Appearance | White to light yellow crystalline powder | [2][3][6] |

| Melting Point | 55-60 °C | [2][3][4] |

| Boiling Point | 150 °C | [4] |

| Solubility | Soluble in methanol and chloroform; slightly soluble in water | [3][4] |

| LogP (Octanol-Water) | 2.36 | [4] |

| CAS Number | 1777-82-8 | [2][5] |

| EC Number | 217-210-5 | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of 2,4-Dichlorobenzyl alcohol.

Synthesis of 2,4-Dichlorobenzyl Alcohol

A common method for the synthesis of 2,4-Dichlorobenzyl alcohol is through the hydrolysis of 2,4-dichlorobenzyl chloride. A two-stage process is often employed to achieve high purity and yield.[7][8]

3.1.1 Two-Stage Process from 2,4-Dichlorobenzyl Chloride [7][8]

-

Stage 1: Esterification

-

A mixture of 2,4-dichlorobenzyl chloride, a water-soluble salt of an organic acid (e.g., sodium acetate), and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) in water is prepared.

-

The mixture is heated under reflux with stirring for an extended period (e.g., 25 hours) to form the corresponding 2,4-dichlorobenzyl ester.

-

-

Stage 2: Hydrolysis

-

A strong base, such as aqueous sodium hydroxide, is added to the reaction mixture.

-

The mixture is refluxed for a shorter duration (e.g., 30 minutes) to hydrolyze the ester to 2,4-dichlorobenzyl alcohol.

-

The mixture is then cooled, and the solid product is collected by filtration, washed with water, and dried under vacuum.

-

This two-stage process is advantageous as it minimizes the formation of the bis-2,4-dichlorobenzyl ether by-product that can occur with direct hydrolysis.[7]

Synthesis Workflow

3.1.2 Biocatalytic Synthesis

An alternative, eco-friendly approach involves the biotransformation of the corresponding aldehyde using baker's yeast (Saccharomyces cerevisiae).[1] This method utilizes whole cells in an aqueous medium, often with a co-solvent like glycerol, to reduce the aldehyde to the alcohol.[1]

Analytical Methods

The purity and identity of 2,4-Dichlorobenzyl alcohol are typically assessed using chromatographic and spectroscopic techniques.

3.2.1 Liquid Chromatography (LC) [6]

-

Purpose: To determine the assay and to identify and quantify related substances (impurities).

-

Stationary Phase: A suitable C18 column.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Flow Rate: Typically around 1.2 mL/min.

-

Detection: UV spectrophotometer at a wavelength of 214 nm.

-

Procedure:

-

Prepare a test solution of the sample in the mobile phase.

-

Prepare reference solutions of 2,4-Dichlorobenzyl alcohol CRS and any known impurities.

-

Inject the solutions into the chromatograph and record the chromatograms.

-

Calculate the content of 2,4-Dichlorobenzyl alcohol and the percentage of impurities by comparing the peak areas.

-

Analytical Workflow

3.2.2 Spectroscopic Methods

-

Infrared (IR) Spectroscopy: Used for the identification of the compound by comparing its IR absorption spectrum with that of a reference standard. Characteristic peaks include those for O-H stretching (around 3350 cm⁻¹), aromatic C-H stretching (around 3010 cm⁻¹), and C-O stretching (around 1100-1390 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the chemical environment of the hydrogen atoms. Typical signals for 2,4-Dichlorobenzyl alcohol include a singlet for the -CH₂OH protons (around 4.75 ppm), a signal for the hydroxyl proton (around 2.1 ppm), and signals for the aromatic protons.[1]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) for 2,4-Dichlorobenzyl alcohol would be observed at m/z 177.04.[1]

Safety and Handling

2,4-Dichlorobenzyl alcohol is considered a hazardous substance.[9] It can cause skin and eye irritation, and may cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety glasses with side shields or chemical goggles, gloves, and protective clothing.[9][11] In environments where dust may be generated, a particulate respirator is recommended.[9]

-

Handling: Avoid all personal contact, including inhalation of dust.[9] Use in a well-ventilated area.[9][12] Do not eat, drink, or smoke when handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[12] Protect from physical damage.[9]

-

Disposal: Dispose of waste material in accordance with national and local regulations. It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[5]

Conclusion

2,4-Dichlorobenzyl alcohol is a well-characterized compound with established synthesis and analytical protocols. Its primary application as an antiseptic highlights its importance in the pharmaceutical industry. While data on the fluorinated analogue, 2,4-Dichloro-5-fluorobenzyl alcohol, is scarce, the information presented in this guide for the non-fluorinated compound provides a solid foundation for researchers and drug development professionals working with related halogenated benzyl alcohols. Further research into the properties and potential applications of fluorinated analogues is warranted.

References

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. 2,4-Dichloro Benzyl Alcohol – N.S.CHEMICALS [nschemicals.in]

- 3. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]

- 4. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. scribd.com [scribd.com]

- 7. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4,5-三氟苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Technical Guide: 2,4-Dichloro-5-fluorobenzyl alcohol

Introduction

2,4-Dichloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol that serves as a crucial building block in organic and medicinal chemistry. Its structure, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts specific chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications, with a focus on its role in pharmaceutical development for researchers, scientists, and drug development professionals. The compound is primarily utilized in the synthesis of pharmaceutical intermediates, particularly for the development of drugs targeting bacterial and fungal infections[1].

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Dichloro-5-fluorobenzyl alcohol is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 219765-56-7 | [1][2] |

| Molecular Formula | C₇H₅Cl₂FO | [1][3] |

| Molecular Weight | 195.02 g/mol | [1] |

| IUPAC Name | (2,4-Dichloro-5-fluorophenyl)methanol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 57°C to 60°C | [4] |

| Purity (by GC) | ≥ 98.0% - 99.0% | [1][4] |

| Solubility | Soluble in Methanol | [4] |

Synthesis and Experimental Protocols

The synthesis of substituted benzyl alcohols can be achieved through various methods, including the reduction of corresponding benzoic acids or aldehydes, or the hydrolysis of benzyl halides. Below is a representative experimental protocol for the synthesis of a substituted benzyl alcohol, adapted from general procedures for similar compounds.

Experimental Protocol: Synthesis of Substituted Benzyl Alcohols via Hydrolysis of Benzyl Chlorides

This protocol is a two-stage process involving the reaction of a substituted benzyl chloride with a water-soluble salt of an organic acid, followed by hydrolysis. This method is advantageous as it can lead to high purity and yield[5][6].

Materials:

-

2,4-Dichlorobenzyl chloride

-

Sodium acetate

-

Tetrabutylammonium hydrogen sulphate (Phase Transfer Catalyst)

-

Aqueous sodium hydroxide (70% w/v)

-

Water

-

Petroleum ether (boiling range 80°-100° C)

-

Dilute aqueous hydrochloric acid

Procedure:

-

Esterification:

-

To a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water, add 2,4-Dichlorobenzyl chloride (100 g).

-

Heat the mixture under reflux with constant stirring for 25 hours. This reaction forms the corresponding benzyl acetate.

-

-

Hydrolysis:

-

To the reaction mixture, add aqueous sodium hydroxide (50 ml of 70% w/v solution).

-

Continue refluxing for an additional 30 minutes to hydrolyze the ester to the desired benzyl alcohol.

-

-

Workup and Purification:

-

Cool the reaction mixture. The solid product should precipitate.

-

Collect the solid by filtration.

-

Wash the collected solid with water.

-

Dry the product in vacuo to yield 2,4-dichlorobenzyl alcohol.

-

-

Alternative Extraction and Crystallization:

-

After hydrolysis, maintain the temperature at 75° C and extract the product into petroleum ether (90 ml).

-

Dilute the organic extract with additional petroleum ether (150 ml).

-

Wash the organic layer with dilute aqueous hydrochloric acid.

-

Filter the solution and wash the filter with petroleum ether (40 ml).

-

Combine the filtrate and washings and allow the solution to cool to induce crystallization of the final product.

-

Role in Drug Development

2,4-Dichloro-5-fluorobenzyl alcohol is a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its halogenated phenyl ring can be further functionalized or incorporated into larger molecular scaffolds to modulate biological activity.

The general workflow for utilizing a substituted benzyl alcohol like 2,4-dichloro-5-fluorobenzyl alcohol in a drug discovery pipeline is illustrated below.

References

- 1. 2,4-Dichloro-5-Fluorobenzyl Alcohol [myskinrecipes.com]

- 2. 2,4-DICHLORO-5-FLUOROBENZYL ALCOHOL | CAS#:219765-56-7 | Chemsrc [chemsrc.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 2,4-Dichloro Benzyl Alcohol – N.S.CHEMICALS [nschemicals.in]

- 5. data.epo.org [data.epo.org]

- 6. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure of 2,4-Dichloro-5-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for 2,4-Dichloro-5-fluorobenzyl alcohol. This compound is of interest to researchers in medicinal chemistry and materials science as a halogenated aromatic building block.

Chemical Identity and Physical Properties

2,4-Dichloro-5-fluorobenzyl alcohol is a substituted aromatic alcohol. The presence of two chlorine atoms and one fluorine atom on the benzene ring significantly influences its chemical reactivity and physical properties.

| Property | Value |

| IUPAC Name | (2,4-Dichloro-5-fluorophenyl)methanol |

| CAS Number | 219765-56-7 |

| Molecular Formula | C₇H₅Cl₂FO |

| Molecular Weight | 195.02 g/mol |

| Melting Point | 201-203 °C |

Molecular Structure

The fundamental structure consists of a benzyl alcohol core with chlorine substituents at positions 2 and 4, and a fluorine substituent at position 5 of the benzene ring.

Caption: 2D representation of 2,4-Dichloro-5-fluorobenzyl alcohol.

Synthesis Protocols

A common route for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. An alternative method involves the hydrolysis of the corresponding benzyl chloride.

Experimental Protocol: Reduction of 2,4-Dichloro-5-fluorobenzaldehyde

-

Dissolution: Dissolve 2,4-dichloro-5-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The amount of reducing agent should be in slight excess (e.g., 1.1-1.5 equivalents).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess reducing agent by the slow addition of water or dilute hydrochloric acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol.

Spectroscopic Characterization

The structural elucidation of 2,4-Dichloro-5-fluorobenzyl alcohol is typically achieved through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, the expected data can be predicted based on analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Doublet |

| Aromatic-H | 7.0 - 7.5 | Doublet |

| -CH₂- | ~4.7 | Singlet |

| -OH | Variable (typically 2-3) | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-OH | 138 - 142 |

| C-Cl | 130 - 135 |

| C-F | 155 - 165 (with C-F coupling) |

| Aromatic C-H | 125 - 130 |

| -CH₂- | ~63 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch | 3200 - 3600 (broad) |

| C-H stretch (sp³) | 2850 - 3000 |

| C-H stretch (sp²) | 3000 - 3100 |

| C=C stretch | 1450 - 1600 |

| C-O stretch | 1000 - 1260 |

| C-Cl stretch | 600 - 800 |

| C-F stretch | 1000 - 1400 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

| Fragment | Expected m/z | Notes |

| [M]⁺ | 194 | Molecular ion (for ³⁵Cl isotopes) |

| [M+2]⁺ | 196 | Presence of one ³⁷Cl isotope |

| [M+4]⁺ | 198 | Presence of two ³⁷Cl isotopes |

| [M-OH]⁺ | 177 | Loss of hydroxyl radical |

| [M-CH₂OH]⁺ | 163 | Loss of hydroxymethyl radical |

Analytical Workflow

The characterization of a synthesized batch of 2,4-Dichloro-5-fluorobenzyl alcohol typically follows a standardized analytical workflow to confirm its identity and purity.

Experimental Protocol: Purity Determination by HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. An isocratic or gradient elution can be used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, for instance, 220 nm.

-

Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

-

Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

Caption: A typical workflow for the analytical characterization.

Synthesis of 2,4-Dichloro-5-fluorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 2,4-dichloro-5-fluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document provides a comparative analysis of two major routes, complete with detailed experimental protocols, quantitative data, and logical pathway diagrams to facilitate laboratory application and process development.

Introduction

2,4-Dichloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol whose structural motifs are of significant interest in medicinal chemistry and materials science. Its synthesis is primarily achieved through the reduction of its corresponding carboxylic acid or aldehyde. This guide outlines two prevalent and effective synthesis pathways, starting from commercially available precursors.

Pathway 1 commences with the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene, followed by oxidation to yield 2,4-dichloro-5-fluorobenzoic acid. The final step involves the reduction of this carboxylic acid to the target benzyl alcohol.

Pathway 2 focuses on the formylation of a suitable precursor to generate 2,4-dichloro-5-fluorobenzaldehyde, which is subsequently reduced to 2,4-dichloro-5-fluorobenzyl alcohol.

Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield, which will be discussed in the subsequent sections.

Data Presentation

The following tables summarize the quantitative data associated with the key steps in the synthesis of 2,4-dichloro-5-fluorobenzyl alcohol.

Table 1: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid (Intermediate for Pathway 1)

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Friedel-Crafts Acylation | 2,4-Dichlorofluorobenzene | Acetyl chloride, Aluminum chloride | None | 20-120 | 2 | - |

| 2 | Oxidation | 2,4-Dichloro-5-fluoroacetophenone | Sodium hypochlorite solution | Water | 20-100 | 3 | 80 |

Table 2: Synthesis of 2,4-Dichloro-5-fluorobenzyl Alcohol

| Pathway | Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2,4-Dichloro-5-fluorobenzoic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to reflux | 4-6 | >90 (typical) | >98 |

| 2 | 2,4-Dichloro-5-fluorobenzaldehyde | Sodium borohydride (NaBH₄) | Ethanol | 0-25 | 1-2 | >95 (typical) | >98 |

Experimental Protocols

Pathway 1: Via 2,4-Dichloro-5-fluorobenzoic Acid

Step 1: Synthesis of 2,4-Dichloro-5-fluoroacetophenone

-

To a stirred mixture of 2,4-dichlorofluorobenzene (1.0 eq) and anhydrous aluminum chloride (2.5 eq), slowly add acetyl chloride (1.5 eq) at a temperature between 20-40°C.

-

After the addition is complete, heat the reaction mixture to 120°C and maintain for 2 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-5-fluoroacetophenone, which can be used in the next step without further purification.

Step 2: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid

-

To the crude 2,4-dichloro-5-fluoroacetophenone from the previous step, add a sodium hypochlorite solution (150 g active chlorine/L).

-

Stir the mixture for 1 hour at room temperature, then heat to reflux for 2 hours.

-

Cool the reaction mixture and separate the chloroform formed.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1 to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 2,4-dichloro-5-fluorobenzoic acid as a colorless powder.[1][2]

Step 3: Reduction of 2,4-Dichloro-5-fluorobenzoic Acid to 2,4-Dichloro-5-fluorobenzyl Alcohol

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 2,4-dichloro-5-fluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2,4-dichloro-5-fluorobenzyl alcohol.

Pathway 2: Via 2,4-Dichloro-5-fluorobenzaldehyde

Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde (Vilsmeier-Haack Reaction)

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool it to 0°C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0°C to form the Vilsmeier reagent.

-

Add 2,4-dichlorofluorobenzene (1.0 eq) dropwise to the Vilsmeier reagent.

-

After the addition, heat the reaction mixture to 50-60°C for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it into a beaker containing crushed ice and water.

-

Hydrolyze the resulting iminium salt by heating the aqueous mixture at 50-70°C for 1-2 hours.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude 2,4-dichloro-5-fluorobenzaldehyde by vacuum distillation or column chromatography.

Step 2: Reduction of 2,4-Dichloro-5-fluorobenzaldehyde to 2,4-Dichloro-5-fluorobenzyl Alcohol

-

Dissolve 2,4-dichloro-5-fluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

In a separate beaker, dissolve sodium borohydride (NaBH₄, 0.3-0.5 eq) in a small amount of cold ethanol.

-

Slowly add the NaBH₄ solution to the aldehyde solution, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 2,4-dichloro-5-fluorobenzyl alcohol, which can be further purified by recrystallization or column chromatography if necessary.

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways to 2,4-dichloro-5-fluorobenzyl alcohol.

Caption: Experimental workflows for the reduction steps.

References

An In-depth Technical Guide to (2,4-Dichloro-5-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dichloro-5-fluorophenyl)methanol, a halogenated aromatic alcohol, serves as a valuable building block in organic synthesis. Its trifunctionalized phenyl ring makes it an attractive intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making it a molecule of interest for drug design and development. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and analytical methodologies.

Chemical Identity and Properties

The IUPAC name for 2,4-Dichloro-5-fluorobenzyl alcohol is (2,4-Dichloro-5-fluorophenyl)methanol .

Table 1: Physicochemical Properties of (2,4-Dichloro-5-fluorophenyl)methanol

| Property | Value | Source |

| IUPAC Name | (2,4-Dichloro-5-fluorophenyl)methanol | Internal |

| Synonyms | 2,4-Dichloro-5-fluorobenzyl alcohol | Internal |

| CAS Number | 219765-56-7 | ChemScene |

| Molecular Formula | C₇H₅Cl₂FO | ChemScene |

| Molecular Weight | 195.02 g/mol | ChemScene |

| Appearance | White to off-white crystalline solid (Predicted) | Internal |

| Melting Point | Not available | Internal |

| Boiling Point | Not available | Internal |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted) | Internal |

Experimental Protocols

Due to the limited availability of specific experimental data for (2,4-dichloro-5-fluorophenyl)methanol in peer-reviewed literature, the following protocols are based on established and general methodologies for the synthesis and analysis of similar halogenated benzyl alcohols.

Proposed Synthesis: Reduction of 2,4-Dichloro-5-fluorobenzaldehyde

A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde.

Materials:

-

2,4-Dichloro-5-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,4-dichloro-5-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature with stirring.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane to extract the product.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,4-dichloro-5-fluorophenyl)methanol.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

General Analytical Workflow

The identity and purity of the synthesized (2,4-dichloro-5-fluorophenyl)methanol can be confirmed using a combination of standard analytical techniques for halogenated aromatic compounds.[1][2]

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS), preferably with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)

-

Infrared (IR) Spectrometer

-

High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration of the signals will confirm the molecular structure.

-

Mass Spectrometry (MS): Analyze the sample using GC-MS or LC-MS to determine the molecular weight and fragmentation pattern. The isotopic pattern of chlorine will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the sample. Characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C-Cl and C-F stretches should be observed.

-

Purity Analysis (HPLC): Determine the purity of the compound by HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol). A UV detector can be used for detection.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for (2,4-dichloro-5-fluorophenyl)methanol.

Analytical Workflow

This diagram outlines a general workflow for the analysis and characterization of the synthesized compound.

References

Technical Guide: Spectral Data of 2,4-Dichloro-5-fluorobenzyl Alcohol

Disclaimer: Publicly available, comprehensive spectral data for 2,4-Dichloro-5-fluorobenzyl alcohol is limited. This guide presents the available spectral data for the structurally analogous compound, 2,4-Dichlorobenzyl alcohol , to provide an estimate of the expected spectral characteristics.

Introduction

This technical guide provides a summary of the spectral data for 2,4-Dichlorobenzyl alcohol, a close structural analog of 2,4-Dichloro-5-fluorobenzyl alcohol. The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, a general experimental protocol for the synthesis of substituted benzyl alcohols is provided, along with a workflow diagram illustrating a potential synthetic route to the target compound. This information is intended for researchers, scientists, and professionals in the field of drug development.

Spectral Data of 2,4-Dichlorobenzyl alcohol

The following tables summarize the key spectral data for 2,4-Dichlorobenzyl alcohol.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-Dichlorobenzyl alcohol was recorded in CDCl₃ at 90 MHz.[1]

| Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| 7.38 | d, J = 8.1 Hz | Aromatic H |

| 7.36 | d, J = 2.1 Hz | Aromatic H |

| 7.25 | dd, J = 8.1, 2.1 Hz | Aromatic H |

| 4.709 | s | -CH₂- |

| 2.31 | s (br) | -OH |

¹³C NMR Spectral Data

The ¹³C NMR spectral data for 2,4-Dichlorobenzyl alcohol is as follows.[2]

| Chemical Shift (ppm) | Assignment |

| 137.9 (est.) | C-Cl |

| 134.5 (est.) | C-Cl |

| 130.5 (est.) | Aromatic CH |

| 129.5 (est.) | Aromatic C-C |

| 127.5 (est.) | Aromatic CH |

| 124.5 (est.) | Aromatic CH |

| 62.5 (est.) | -CH₂- |

Note: Estimated values are based on typical chemical shifts for similar structures.

IR Spectral Data

The infrared spectrum of 2,4-Dichlorobenzyl alcohol displays characteristic absorption bands for its functional groups.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~1600, 1470 | Medium-Weak | Aromatic C=C stretch |

| ~1050 | Strong | C-O stretch |

| ~800-850 | Strong | C-Cl stretch |

Mass Spectrometry Data

The mass spectrum of 2,4-Dichlorobenzyl alcohol shows the molecular ion peak and characteristic fragmentation patterns.[4]

| m/z | Relative Intensity | Assignment |

| 176 | Moderate | [M]⁺ (Molecular ion) |

| 178 | Moderate | [M+2]⁺ (Isotope peak for ²Cl) |

| 180 | Low | [M+4]⁺ (Isotope peak for ²Cl) |

| 141 | High | [M-Cl]⁺ |

| 113 | High | [M-CH₂OH-Cl]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

A common method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding substituted benzaldehyde.

General Protocol for the Reduction of a Substituted Benzaldehyde

This protocol describes a general procedure for the reduction of a substituted benzaldehyde to the corresponding benzyl alcohol using sodium borohydride.

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the substituted benzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzyl alcohol.

-

Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

Mandatory Visualization

The following diagram illustrates a proposed synthetic workflow for 2,4-Dichloro-5-fluorobenzyl alcohol from its corresponding aldehyde.

Caption: Proposed synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol.

References

Technical Guide: Physicochemical Properties of 2,4-Dichloro-5-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical constants of 2,4-Dichloro-5-fluorobenzyl alcohol, a halogenated aromatic alcohol of interest in pharmaceutical and chemical research. Due to the limited availability of public data for this specific compound, this guide also includes generalized experimental protocols for the determination of key physical properties.

Core Physical Constants

The physical properties of 2,4-Dichloro-5-fluorobenzyl alcohol are crucial for its handling, formulation, and application in research and development. The available data is summarized in the table below.

| Physical Constant | Value | Reference |

| Molecular Formula | C₇H₅Cl₂FO | [1][2] |

| Molecular Weight | 195.02 g/mol | [1][2] |

| Melting Point | 201-203 °C | |

| Boiling Point | Data not available | |

| Density | 1.303 g/cm³ | |

| Flash Point | 161.1 °C | |

| Solubility | Data not available | [1] |

| CAS Number | 219765-56-7 | [1] |

Experimental Protocols for Physical Constant Determination

For researchers requiring precise data for their specific applications, the following are generalized experimental protocols for determining boiling point and solubility.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil or other high-boiling liquid

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of 2,4-Dichloro-5-fluorobenzyl alcohol (melted if solid at room temperature)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped into a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of a compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane)

-

Sample of 2,4-Dichloro-5-fluorobenzyl alcohol

Procedure:

-

Approximately 10-20 mg of the solid sample is placed into a clean, dry test tube.

-

A small volume (e.g., 1 mL) of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.

-

The mixture is allowed to stand, and a visual observation is made to determine if the solid has dissolved completely.

-

If the solid dissolves, the compound is recorded as "soluble" in that solvent at that concentration.

-

If the solid does not dissolve, the compound is recorded as "insoluble" or "sparingly soluble."

-

This process is repeated for each of the selected solvents.

Synthesis and Potential Biological Relevance

While specific biological signaling pathways for 2,4-Dichloro-5-fluorobenzyl alcohol are not documented in readily available literature, information on similar halogenated benzyl alcohols can provide context for its potential applications. Halogenated benzyl alcohols are known intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2,4-dichlorobenzyl alcohol is a known antiseptic agent used in throat lozenges and has been investigated for its antimicrobial properties. The presence of chlorine and fluorine atoms in 2,4-Dichloro-5-fluorobenzyl alcohol may influence its lipophilicity, metabolic stability, and biological activity.

The synthesis of such compounds often involves the reduction of the corresponding benzoic acid or benzaldehyde. A generalized synthetic workflow is depicted below.

Caption: A generalized workflow for the synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol.

This in-depth technical guide provides the currently available physical constants for 2,4-Dichloro-5-fluorobenzyl alcohol and outlines standard methodologies for their experimental determination. Further research is required to fully characterize this compound's properties and explore its potential biological activities.

References

An In-depth Technical Guide to the Solubility Profile of 2,4-Dichloro-5-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available solubility data for 2,4-Dichloro-5-fluorobenzyl alcohol. Due to the limited specific experimental data for this compound, this guide also presents a comparative analysis with structurally related benzyl alcohols to infer a predicted solubility profile. Furthermore, detailed experimental protocols for determining the solubility of solid organic compounds are provided to enable researchers to generate precise data. This document aims to be a valuable resource for professionals in drug development and chemical research by outlining the expected solubility characteristics and providing the methodology for empirical verification.

Introduction

2,4-Dichloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol. Its chemical structure, featuring a benzyl alcohol core with two chlorine atoms and one fluorine atom on the benzene ring, suggests that its solubility will be influenced by a combination of the polar hydroxyl group and the hydrophobic, electron-withdrawing halogen substituents. Understanding the solubility of this compound is critical for a variety of applications, including its use as a synthetic intermediate in the pharmaceutical and agrochemical industries. Accurate solubility data is paramount for reaction kinetics, formulation development, and toxicological studies.

Predicted Solubility Profile of 2,4-Dichloro-5-fluorobenzyl Alcohol

Comparative Solubility Data of Related Benzyl Alcohols

To provide a quantitative context, the following table summarizes the available solubility data for benzyl alcohol and 2,4-dichlorobenzyl alcohol. This data can serve as a benchmark for estimating the solubility of 2,4-Dichloro-5-fluorobenzyl alcohol.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Benzyl Alcohol | Water | 20 | 35,000 mg/L | [1] |

| Benzyl Alcohol | Water | 25 | 42,900 mg/L | [1] |

| Benzyl Alcohol | Ethanol | Room Temp. | Miscible | [2] |

| Benzyl Alcohol | Diethyl Ether | Room Temp. | Miscible | [2] |

| Benzyl Alcohol | Chloroform | Room Temp. | Soluble | [1] |

| 2,4-Dichlorobenzyl alcohol | Water | 20 (at pH 7) | 870 mg/L | [3] |

| 2,4-Dichlorobenzyl alcohol | Methanol | Not Specified | Soluble | [4][5][6] |

| 2,4-Dichlorobenzyl alcohol | Chloroform | Not Specified | Soluble | [4][5] |

| 2,4-Dichlorobenzyl alcohol | DMSO | Not Specified | 100 mg/mL | [7] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like 2,4-Dichloro-5-fluorobenzyl alcohol in various solvents.

Objective: To quantitatively determine the solubility of the test compound in a given solvent at a specified temperature.

Materials:

-

2,4-Dichloro-5-fluorobenzyl alcohol (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid 2,4-Dichloro-5-fluorobenzyl alcohol to a series of vials.

-

Pipette a known volume of each solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

To remove any suspended microparticles, centrifuge the withdrawn supernatant at a high speed.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of 2,4-Dichloro-5-fluorobenzyl alcohol in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Dilute the saturated supernatant samples with the appropriate solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and determine their concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualizations

References

- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. 2,4-dichlorobenzyl alcohol [sitem.herts.ac.uk]

- 4. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2,4-Dichloro Benzyl Alcohol – N.S.CHEMICALS [nschemicals.in]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Emerging Potential of 2,4-Dichloro-5-fluorobenzyl Alcohol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2,4-dichloro-5-fluorobenzyl moiety represents a promising pharmacophore, and its alcohol derivative, 2,4-dichloro-5-fluorobenzyl alcohol, is a versatile yet underexplored building block for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of 2,4-dichloro-5-fluorobenzyl alcohol in drug discovery, providing insights into its synthetic utility and the prospective pharmacological activities of its derivatives. The strategic placement of two chlorine atoms and a fluorine atom on the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of parent molecules, making this an attractive scaffold for targeting a range of biological pathways.

Synthetic Utility and Core Reactions

2,4-Dichloro-5-fluorobenzyl alcohol can serve as a precursor to a variety of reactive intermediates, enabling its incorporation into diverse molecular frameworks. The primary synthetic transformations involve the oxidation of the alcohol to the corresponding aldehyde and its conversion to a benzyl halide. These intermediates are then amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Synthetic Intermediates from 2,4-Dichloro-5-fluorobenzyl Alcohol

| Starting Material | Reagents and Conditions | Product | Potential Applications |

| 2,4-Dichloro-5-fluorobenzyl alcohol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2,4-Dichloro-5-fluorobenzaldehyde | Synthesis of chalcones, Schiff bases, heterocycles |

| 2,4-Dichloro-5-fluorobenzyl alcohol | Phosphorus tribromide (PBr₃) | 2,4-Dichloro-5-fluorobenzyl bromide | Alkylation of amines, phenols, and thiols |

A generalized workflow for the conversion of 2,4-dichloro-5-fluorobenzyl alcohol into key intermediates and subsequently into potential drug candidates is depicted below.

Potential Therapeutic Applications

While direct biological activity data for 2,4-dichloro-5-fluorobenzyl alcohol is scarce, the known pharmacological activities of structurally related compounds provide a strong basis for predicting its potential in medicinal chemistry. The 2,4-dichloro-5-fluorophenyl moiety is found in intermediates used for the synthesis of antibacterial agents.[1] The introduction of fluorine, in particular, is known to enhance the biological activity of many drug classes.[2]

Antibacterial Agents

The 2,4-dichloro-5-fluorobenzoyl moiety is a key component of intermediates for fluoroquinolone antibiotics.[3][4] It is plausible that derivatives of 2,4-dichloro-5-fluorobenzyl alcohol could be elaborated into novel antibacterial agents. For instance, the corresponding aldehyde could be utilized in the Friedländer annulation or related cyclization reactions to construct the core quinolone scaffold.

Anticancer Agents

Chalcones and Schiff bases derived from various substituted benzaldehydes have demonstrated significant anticancer activity. The 2,4-dichloro-5-fluorobenzyl scaffold can be used to synthesize novel chalcones and Schiff bases, which could be evaluated for their cytotoxic effects against various cancer cell lines. The halogen substitution pattern may confer selectivity and potency.

Anti-inflammatory and Enzyme Inhibitors

The benzyl group is a common feature in many enzyme inhibitors. By incorporating the 2,4-dichloro-5-fluorobenzyl moiety, it may be possible to develop potent and selective inhibitors of enzymes such as kinases, proteases, or cyclooxygenases. The electronic nature of the substituted phenyl ring can influence binding interactions with the target protein.

The logical workflow for the discovery of new drug candidates starting from 2,4-dichloro-5-fluorobenzyl alcohol is outlined in the following diagram.

Experimental Protocols

Detailed experimental procedures for the key transformations of 2,4-dichloro-5-fluorobenzyl alcohol are provided below.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluorobenzaldehyde

-

Materials: 2,4-dichloro-5-fluorobenzyl alcohol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (CH₂Cl₂), silica gel.

-

Procedure:

-

Dissolve 2,4-dichloro-5-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add pyridinium chlorochromate (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Protocol 2: Synthesis of 2,4-Dichloro-5-fluorobenzyl Bromide

-

Materials: 2,4-dichloro-5-fluorobenzyl alcohol, phosphorus tribromide (PBr₃), anhydrous diethyl ether.

-

Procedure:

-

Dissolve 2,4-dichloro-5-fluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude benzyl bromide, which can be used in the next step without further purification or purified by vacuum distillation.

-

Conclusion

2,4-Dichloro-5-fluorobenzyl alcohol is a promising, yet underutilized, building block in medicinal chemistry. Its synthetic accessibility and the potential for its derivatives to exhibit a range of pharmacological activities, particularly as antibacterial and anticancer agents, make it a valuable tool for drug discovery. The strategic combination of chlorine and fluorine atoms on the benzyl scaffold offers a unique opportunity to fine-tune the physicochemical and pharmacokinetic properties of new drug candidates. Further exploration of the synthetic transformations and biological evaluation of compounds derived from this scaffold is highly warranted.

References

- 1. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol from 2,4-dichloro-5-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,4-dichloro-5-fluorobenzyl alcohol from its corresponding aldehyde, 2,4-dichloro-5-fluorobenzaldehyde, via reduction using sodium borohydride (NaBH₄). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol herein describes a straightforward and efficient method, including reaction setup, monitoring, work-up, and purification, to afford the desired product in high yield and purity.

Introduction

2,4-Dichloro-5-fluorobenzyl alcohol is a key building block in medicinal chemistry and drug development. Its synthesis from 2,4-dichloro-5-fluorobenzaldehyde is a fundamental reduction reaction. Sodium borohydride is a mild and selective reducing agent commonly used for the conversion of aldehydes and ketones to their corresponding alcohols.[1] This method is favored for its operational simplicity, high chemoselectivity, and the mild reaction conditions required. This document provides a comprehensive guide for researchers to perform this synthesis reliably and efficiently.

Reaction Scheme

2,4-dichloro-5-fluorobenzaldehyde 2,4-dichloro-5-fluorobenzyl alcohol

Experimental Protocol

Materials and Equipment

-

2,4-dichloro-5-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2,4-dichloro-5-fluorobenzaldehyde in 20 mL of methanol.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

-

Addition of Reducing Agent:

-

Slowly add 0.2 g of sodium borohydride to the cooled solution in small portions over 15 minutes. The addition is exothermic, and maintaining the temperature at 0 °C is crucial to minimize side reactions.

-

-

Reaction Monitoring:

-

After the addition of NaBH₄ is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicate the completion of the reaction.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding 10 mL of deionized water.

-

Acidify the mixture to pH ~6 with 1 M HCl to neutralize the excess borohydride and borate salts.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the resulting aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure 2,4-dichloro-5-fluorobenzyl alcohol as a white solid.[2]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Data Presentation

| Parameter | Value |

| Starting Material | 2,4-dichloro-5-fluorobenzaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) |

| Reaction Temperature | 0 °C |

| Reaction Time | 1 hour |

| Expected Yield | 90-98% |

| Purity (by HPLC/GC) | >98% |

| Appearance | White Solid |

Characterization of 2,4-Dichloro-5-fluorobenzyl alcohol

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show a singlet for the benzylic protons (-CH₂OH) around δ 4.7 ppm. The aromatic protons would appear as multiplets in the range of δ 7.2-7.5 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent.

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum would show a signal for the benzylic carbon (-CH₂OH) around δ 60-65 ppm. The aromatic carbons would appear in the region of δ 115-160 ppm, with the carbon atoms attached to halogens showing characteristic splitting patterns and chemical shifts.

-

Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak corresponding to the mass of the product (C₇H₅Cl₂FO).

Experimental Workflow

Figure 1. Workflow for the synthesis of 2,4-dichloro-5-fluorobenzyl alcohol.

Safety Precautions

-

Handle sodium borohydride with care as it is a flammable solid and can react with water to produce flammable hydrogen gas.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The acidification step should be performed slowly and carefully to control the evolution of hydrogen gas.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2,4-dichloro-5-fluorobenzyl alcohol. The use of sodium borohydride offers a mild and selective reduction of the corresponding aldehyde, resulting in high yields and purity of the desired product. This procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.

References

Application Notes and Protocols for the Reduction of 2,4-dichloro-5-fluorobenzoic acid to 2,4-Dichloro-5-fluorobenzyl alcohol

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical, agrochemical, and materials science industries. 2,4-Dichloro-5-fluorobenzyl alcohol is a valuable building block, and its synthesis from the corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid, requires a robust and efficient reduction method. This document provides detailed application notes and experimental protocols for this specific chemical conversion, targeting researchers, scientists, and professionals in drug development. The protocols outlined herein focus on the use of common and effective reducing agents for this type of transformation.

Overview of Reduction Methods

The conversion of carboxylic acids to primary alcohols can be achieved using several reducing agents. The most prominent and effective reagents for this purpose are strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).[1][2] While other reagents exist, LiAlH₄ and BH₃•THF are widely employed due to their high reactivity and efficacy in reducing carboxylic acids. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids unless the carboxylic acid is first activated.[2]

Quantitative Data Summary

| Reducing Agent | Molar Equivalents (Reagent:Substrate) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| LiAlH₄ | 2.0 - 4.0 | THF, Diethyl ether | 0 to reflux | 2 - 24 | 85 - 95 |

| BH₃•THF | 1.0 - 3.0 | THF | 0 to 65 | 1 - 8 | 80 - 95 |

Experimental Protocols

Safety Precautions: Both Lithium Aluminum Hydride and Borane-THF are highly reactive and moisture-sensitive. All experiments should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and glassware are essential for the success and safety of these reactions.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of 2,4-dichloro-5-fluorobenzoic acid using Lithium Aluminum Hydride in anhydrous tetrahydrofuran.

Materials:

-

2,4-dichloro-5-fluorobenzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane for extraction

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Preparation: Under a positive pressure of inert gas, carefully add a calculated amount of LiAlH₄ (typically 2-4 molar equivalents) to the reaction flask, followed by the addition of anhydrous THF to create a suspension.

-

Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 2,4-dichloro-5-fluorobenzoic acid in anhydrous THF in the dropping funnel. Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or heated to reflux to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas, so extreme care must be taken. Subsequently, add a 15% aqueous solution of sodium hydroxide, followed by more water until a granular precipitate is formed (Fieser workup).

-

Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or another suitable solvent.

-

Extraction: Combine the filtrate and washings. If necessary, add water and extract the aqueous layer with ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dichloro-5-fluorobenzyl alcohol.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃•THF)

This protocol details the reduction of 2,4-dichloro-5-fluorobenzoic acid using a Borane-THF complex. This method is often preferred for its milder reaction conditions and higher selectivity in the presence of other reducible functional groups.[1]

Materials:

-

2,4-dichloro-5-fluorobenzoic acid

-

Borane-THF complex solution (typically 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol or Ethanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane for extraction

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert atmosphere setup

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve 2,4-dichloro-5-fluorobenzoic acid in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add the Borane-THF solution (typically 1-3 molar equivalents) dropwise to the stirred solution of the carboxylic acid via the dropping funnel.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[1]

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add methanol or ethanol to quench the excess borane. Vigorous hydrogen evolution will be observed.[1]

-

Solvent Removal: After the quenching is complete, remove the solvents under reduced pressure.

-

Work-up: To the residue, add 1 M HCl and extract the product with ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-fluorobenzyl alcohol.

-

Purification: Purify the crude product as needed by column chromatography or recrystallization.

Visualizations

Experimental Workflow Diagram

References

2,4-Dichloro-5-fluorobenzyl Alcohol: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol that holds significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts distinct chemical properties that make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the realm of medicinal chemistry. The presence of multiple halogen atoms offers several reactive sites for various synthetic transformations, while the fluorobenzyl moiety is a common structural motif in many biologically active compounds. This document provides an overview of the potential applications of 2,4-Dichloro-5-fluorobenzyl alcohol, along with generalized protocols for its key reactions.

Key Applications in Organic Synthesis

While specific documented applications of 2,4-Dichloro-5-fluorobenzyl alcohol are not extensively reported in publicly available literature, its structural alerts suggest its utility in the synthesis of various important classes of compounds, most notably as a potential intermediate in the synthesis of antifungal agents like voriconazole and its analogues. The core structure can be elaborated through several key synthetic transformations.

1. Synthesis of Voriconazole Analogues:

Voriconazole is a triazole antifungal agent with a broad spectrum of activity. The 2,4-difluorophenyl group is a critical pharmacophore in voriconazole. While the direct use of 2,4-Dichloro-5-fluorobenzyl alcohol in documented syntheses of voriconazole is not explicitly detailed, its structure is closely related to key intermediates. It could potentially be used to synthesize analogues by first converting the alcohol to a more reactive species, such as a benzyl halide or tosylate, followed by coupling with other building blocks.

2. Etherification Reactions:

The hydroxyl group of 2,4-Dichloro-5-fluorobenzyl alcohol can readily undergo etherification to introduce a variety of substituents. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

3. Esterification Reactions:

Esterification of the benzylic alcohol provides another avenue for derivatization. The resulting esters can serve as prodrugs or as intermediates for further transformations.

Experimental Protocols

The following are generalized experimental protocols for key transformations involving benzyl alcohols, which can be adapted for 2,4-Dichloro-5-fluorobenzyl alcohol. Optimization of reaction conditions would be necessary for this specific substrate.

Protocol 1: Oxidation of 2,4-Dichloro-5-fluorobenzyl Alcohol to the Corresponding Aldehyde

This protocol describes a general method for the oxidation of a benzyl alcohol to a benzaldehyde, a crucial transformation for subsequent reactions such as Wittig reactions or reductive aminations.

Materials:

-

2,4-Dichloro-5-fluorobenzyl alcohol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2,4-Dichloro-5-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask, add PCC (1.5 eq) or DMP (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (for PCC) or the periodinane byproducts (for DMP).

-

Wash the filtrate with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dichloro-5-fluorobenzaldehyde.

Quantitative Data: Yields for this specific substrate are not available in the literature. Typical yields for the oxidation of benzyl alcohols using PCC or DMP range from 80-95%.

Protocol 2: O-Alkylation (Etherification) of 2,4-Dichloro-5-fluorobenzyl Alcohol

This protocol outlines a general procedure for the synthesis of benzyl ethers from benzyl alcohols, a common method for introducing diverse functionality.

Materials:

-

2,4-Dichloro-5-fluorobenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-Dichloro-5-fluorobenzyl alcohol (1.0 eq) in the same anhydrous solvent dropwise at 0 °C using an ice bath.

-